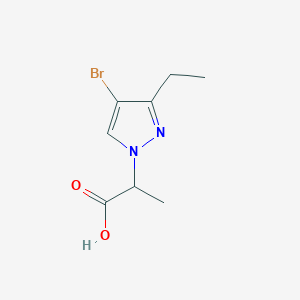
2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with a unique structure that includes a bromine atom and an ethyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-3-ethylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-3-ethylpyrazol-1-yl)propanoic acid
- 2-(4-Fluoro-3-ethylpyrazol-1-yl)propanoic acid
- 2-(4-Methyl-3-ethylpyrazol-1-yl)propanoic acid
Uniqueness
2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
生物活性
2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C8H10BrN2O2, with a molecular weight of 247.09 g/mol. Its structure features a pyrazole ring substituted with a bromine atom and an ethyl group, contributing to its unique biological properties.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:
The exact IC50 values for this compound are still under investigation, but related compounds have demonstrated effective inhibition of cancer cell growth.
The biological activity of pyrazole derivatives often involves interaction with specific molecular targets such as kinases and enzymes. For example, some studies have highlighted the role of pyrazoles in modulating signaling pathways associated with cancer cell survival and proliferation. The precise mechanisms for this compound remain to be elucidated through further research.
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives for their ability to inhibit cell proliferation in various cancer models. The results indicated that certain structural modifications enhance potency against specific cancer types, suggesting that this compound could be optimized for improved efficacy.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrazoles, demonstrating significant reductions in inflammatory markers in animal models. This raises the possibility that this compound may also exhibit similar benefits.
特性
IUPAC Name |
2-(4-bromo-3-ethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-7-6(9)4-11(10-7)5(2)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVNULMNWBTCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1Br)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














